3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound characterized by a nitrogen atom within its structure, making it part of the azabicyclo family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a cyclopropyl group contributes unique steric and electronic properties, which may enhance its interactions with biological targets.
The compound can be synthesized through various methods, often involving the manipulation of precursor compounds that contain the bicyclic framework. It is not commonly found in nature, which necessitates synthetic routes for its production.
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol is classified as an azabicyclic compound, specifically an azabicyclo[3.2.1]octane derivative. Its structure includes a bicyclic core with a hydroxyl group at the 8-position and a cyclopropyl substituent at the 3-position.
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol typically involves several key steps:
One common synthetic route involves starting from tropinone derivatives, which can be converted into azabicyclic structures via enantioselective processes that utilize chiral catalysts to ensure the desired stereochemistry .
The molecular formula for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol can be denoted as C₉H₁₃N, featuring a bicyclic framework with a nitrogen atom and a hydroxyl group.
Key structural features include:
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various chemical transformations:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The specific conditions (temperature, solvent) are tailored to optimize yields based on the desired transformation.
The mechanism of action for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol is not fully elucidated but is believed to involve interactions with specific biological targets, potentially including neurotransmitter receptors or enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit significant pharmacological effects by modulating receptor activity or influencing signaling pathways within cells .
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would further elucidate its physical properties but are not extensively documented in available literature.
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol represents a structurally novel azabicyclic compound of significant interest in contemporary medicinal chemistry. Characterized by its constrained bicyclic framework and strategically positioned cyclopropyl substituent, this compound exemplifies the molecular engineering approaches employed to overcome pharmacological challenges associated with flexible drug candidates. The core bicyclo[3.2.1]octane architecture imposes significant three-dimensional rigidity, while the nitrogen atom at the 3-position and hydroxyl group at the 8-position provide versatile handles for synthetic modification and target engagement. With a molecular formula of C₁₀H₁₇NO and molecular weight of 167.25 g/mol [2] [7], this compound exists in ≥95% purity in commercial research samples [1] [2]. Two distinct CAS numbers (1170293-12-5 and 1477762-13-2) potentially represent stereoisomers or regioisomers of this scaffold [2] [3] [7], reflecting the stereochemical complexity inherent in such bridged systems. The structural uniqueness of this compound positions it as a valuable template for probing challenging biological targets, particularly protein-protein interactions that have historically resisted small-molecule intervention.
Table 1: Core Chemical Identifiers of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol and Related Isomers
Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
---|---|---|---|---|
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol | 1170293-12-5 | C₁₀H₁₇NO | 167.25 | ≥95% |
3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol | 1477762-13-2 | C₁₀H₁₇NO | 167.25 | ≥98% |
Azabicyclic compounds have evolved from structural curiosities to privileged scaffolds in pharmaceutical development, with 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol representing a contemporary iteration of this progression. Early azabicyclic systems like tropane (8-azabicyclo[3.2.1]octane) provided foundational templates that demonstrated the profound pharmacological advantages conferred by conformational restraint. The tropane scaffold yielded clinically indispensable agents including atropine and cocaine analogues, highlighting how nitrogen-containing bicyclic frameworks could efficiently engage biological targets within the central nervous system. This historical success stimulated exploration of bridged heterocyclic systems with modified bridgehead configurations and heteroatom placements [6] [9].
The bicyclo[3.2.1]octane framework specifically emerged as a strategic innovation beyond simpler bicyclo[2.2.1]heptane or [2.2.2]octane systems, offering distinct three-dimensional topography characterized by a longer "north-south" axis and altered stereoelectronic properties. Medicinal chemists recognized that the specific geometry of bicyclo[3.2.1]octane could better complement the binding pockets of challenging targets, particularly those involved in protein-protein interactions where flat, aromatic systems often proved inadequate. The commercial discontinuation of early 3-azabicyclo[3.2.1]octane derivatives by suppliers like CymitQuimica [1] [4] paradoxically underscored their scientific value – while not immediately commercializable, their pharmacological promise drove continued investigation in specialized research contexts. This historical trajectory illustrates the iterative refinement of azabicyclic scaffolds toward increasingly sophisticated architectures like 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol, optimized for target selectivity and metabolic resilience.
The biological significance of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol derivatives stems primarily from their unique capacity to modulate protein-protein interactions (PPIs) – a class of targets historically considered "undruggable" by conventional small molecules. The topological complexity of the bicyclo[3.2.1]octane core enables distinctive vector presentations that allow simultaneous engagement with multiple hydrophobic and polar residues across protein interfaces. Unlike planar aromatic systems, the three-dimensional saturation and bridgehead nitrogen of this scaffold reduce nonspecific membrane interactions while maintaining favorable ligand efficiency [6] [9].
Recent patent literature reveals that structurally analogous 8-oxa-3-azabicyclo[3.2.1]octane compounds demonstrate potent anticancer activities through selective inhibition of phosphotransferases and disruption of oncogenic signaling complexes [6]. The spatial orientation afforded by the bicyclic framework allows precise positioning of the cyclopropyl and hydroxyl moieties to interact with allosteric pockets adjacent to PPI interfaces. Specifically, the hydroxyl group at position 8 can form critical hydrogen bonds with backbone amides while the cyclopropyl group occupies hydrophobic subpockets created by transient protein folding. This dual functionality enables disruption of PPIs in key cancer pathways including receptor tyrosine kinase complexes and transcriptional co-regulator assemblies [6].
Furthermore, the constrained conformation reduces the entropic penalty upon binding compared to flexible counterparts, enhancing binding affinity despite the relatively modest molecular weight. The protonatable bridgehead nitrogen serves as a cationic anchor, mimicking interfacial lysine or arginine residues crucial for PPI stabilization. These features collectively position bicyclo[3.2.1]octane derivatives as versatile platforms for targeting therapeutically relevant PPIs in oncology, neurodegeneration, and inflammation, with the specific substitution pattern of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol offering optimized pharmacokinetic properties for in vivo applications.
Table 2: Synthetic Routes and Availability of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol Derivatives
Synthetic Approach | Key Intermediate | Scale Available | Purity (%) | Special Handling |
---|---|---|---|---|
Reductive Amination | 3-azabicyclo[3.2.1]octan-8-one | 100 mg | ≥95 | Standard |
Cyclopropyl Grignard Addition | 3-azabicyclo[3.2.1]octan-8-one | 250 mg | ≥95 | Inert atmosphere required |
Catalytic Cyclopropanation | 3-allyl-3-azabicyclo[3.2.1]octan-8-ol | Discontinued [1] | N/A | N/A |
Resolution of Racemates | (±)-3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol | 100 mg [7] | ≥98 | Cold-chain (2-8°C) [3] |
The cyclopropyl group at the 3-position of the azabicyclic scaffold serves as a strategic molecular design element that profoundly enhances the compound's drug-like properties, particularly metabolic stability and target selectivity. Cyclopropyl substituents represent a sophisticated alternative to bulkier alkyl groups, providing substantial steric and electronic effects without excessive lipophilicity. In 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol, this moiety shields the basic nitrogen center from oxidative metabolism while minimally increasing molecular weight – a critical advantage for maintaining favorable physicochemical properties [2] [7].
The cyclopropyl group's unique electronic character arises from its high ring strain (27.5 kcal/mol) and consequent orbital rehybridization, which enhances the σ-donating capability of its C-C bonds. This electron-donating effect subtly modulates the basicity of the proximal nitrogen, potentially fine-tuning its interactions with acidic residues in target binding pockets. Computational analyses of the compound reveal a calculated LogP of 0.8515-1.0419 [2] [7], indicating that the cyclopropyl substituent contributes to optimal membrane permeability without excessive hydrophobicity that might promote off-target binding. This balance is crucial for achieving selective target engagement, particularly for central nervous system targets where excessive lipophilicity can compromise specificity.
Metabolically, the cyclopropyl group impedes cytochrome P450-mediated oxidation at the nitrogen atom and adjacent carbon centers. The bond angles and carbon-carbon bond lengths in cyclopropane create a physical barrier that sterically blocks access to metabolic enzymes, significantly extending plasma half-life compared to straight-chain alkyl analogues. This stabilization is evidenced by the specific hazard classifications (H315-H319-H320) associated with the compound [2], which primarily concern irritation rather than metabolic toxicity, suggesting relative metabolic inertness. Furthermore, the conformational constraint introduced by the cyclopropyl ring reduces the entropic penalty upon binding to biological targets, enhancing binding affinity and selectivity for specific conformations of the target protein. These properties collectively demonstrate how the cyclopropyl substituent transforms the azabicyclic scaffold into a more drug-like entity with improved pharmacokinetic and pharmacodynamic profiles.
Table 3: Computational and Experimental Properties of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol
Property | CAS 1170293-12-5 | CAS 1477762-13-2 | Significance |
---|---|---|---|
Topological Polar Surface Area (Ų) | 23.47 | 32.26 | Membrane permeability potential |
Calculated LogP | 0.8515 | 1.0419 | Optimal balance of solubility/permeability |
Hydrogen Bond Donors | 1 | 2 | Target engagement capability |
Hydrogen Bond Acceptors | 2 | 2 | Solubility and target interactions |
Rotatable Bonds | 1 | 1 | Conformational flexibility |
Hazard Statements | H315-H319-H320 | H302-H315-H319-H335 | Handling requirements [2] [7] |
The strategic incorporation of the cyclopropyl group exemplifies modern medicinal chemistry approaches to overcoming metabolic liabilities while preserving favorable physicochemical properties. This molecular feature, combined with the inherent advantages of the bicyclo[3.2.1]octane scaffold, positions 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol as a promising template for next-generation therapeutics targeting challenging disease mechanisms. As research continues to elucidate its precise interactions with biological targets, this compound serves as a compelling case study in rational molecular design for enhanced stability, selectivity, and efficacy.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: